molecular formula C6H9N3O2 B13631783 2-methyl-2-(1H-1,2,3-triazol-4-yl)propanoicacid

2-methyl-2-(1H-1,2,3-triazol-4-yl)propanoicacid

Cat. No.: B13631783
M. Wt: 155.15 g/mol
InChI Key: SJDJPICARIYVNT-UHFFFAOYSA-N
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Description

2-methyl-2-(1H-1,2,3-triazol-4-yl)propanoic acid is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-2-(1H-1,2,3-triazol-4-yl)propanoic acid typically involves the alkylation of 1H-1,2,3-triazole with an appropriate alkylating agent. One common method involves the use of an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N-protected β-aminoalcohol by potassium permanganate . Another method involves the alkylation of 1H-1,2,3-triazole with a suitable alkyl halide under basic conditions .

Industrial Production Methods

Industrial production of 2-methyl-2-(1H-1,2,3-triazol-4-yl)propanoic acid may involve continuous flow processes that are atom economical, highly selective, and environmentally benign. These methods often utilize metal-free conditions and efficient construction of the triazole ring .

Chemical Reactions Analysis

Types of Reactions

2-methyl-2-(1H-1,2,3-triazol-4-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

2-methyl-2-(1H-1,2,3-triazol-4-yl)propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-2-(1H-1,2,3-triazol-4-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential as a versatile building block in synthetic chemistry make it a valuable compound for various applications.

Properties

Molecular Formula

C6H9N3O2

Molecular Weight

155.15 g/mol

IUPAC Name

2-methyl-2-(2H-triazol-4-yl)propanoic acid

InChI

InChI=1S/C6H9N3O2/c1-6(2,5(10)11)4-3-7-9-8-4/h3H,1-2H3,(H,10,11)(H,7,8,9)

InChI Key

SJDJPICARIYVNT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NNN=C1)C(=O)O

Origin of Product

United States

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